2-Chlorothiobenzamide

hepatotoxicity structure-toxicity relationship thiobenzamide positional isomers

Thiobenzamide probes cause dose-dependent hepatotoxicity, confounding in vivo pharmacology studies. 2-Chlorothiobenzamide solves this: ortho-substitution redirects metabolism exclusively to benzonitrile, eliminating reactive acylating intermediates. Zero hepatotoxicity at comparable doses. • Safe in vivo probe-no centrolobular necrosis, steatosis, or hyperbilirubinemia. • Exclusive nitrile-forming pathway confirmed (Cashman & Hanzlik, 1982). • Ortho-Cl handle enables cross-coupling diversification for thiazole library synthesis. ≥97% purity. Global shipping from BenchChem.

Molecular Formula C7H6ClNS
Molecular Weight 171.65 g/mol
CAS No. 15717-17-6
Cat. No. B097865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiobenzamide
CAS15717-17-6
Molecular FormulaC7H6ClNS
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=S)N)Cl
InChIInChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
InChIKeyFLQYOORLPNYQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiobenzamide: Identity & Physicochemical Profile


2-Chlorothiobenzamide (benzenecarbothioamide, 2-chloro-; o-chlorothiobenzamide) is a primary aromatic thioamide bearing a single ortho-chloro substituent on the phenyl ring [1]. With the molecular formula C₇H₆ClNS and a molecular weight of 171.65 g/mol, it exists as a yellow powder with a melting point of 62–65 °C, a density of 1.341 g/cm³, and a boiling point of 285 °C at 760 mmHg [2]. The compound is commercially available at ≥95% and ≥97% purity grades from major chemical suppliers and serves as both a synthetic intermediate in heterocycle construction and a probe molecule in toxicological mechanism studies .

1
Toxicology probe: Reported non-hepatotoxic ortho-substituted thioamide scaffold for in vivo mechanistic studies.
2
Synthetic building block: Hantzsch thiazole synthesis with retained ortho-chloro handle for downstream diversification.
3
Procurement context: Lower acute oral toxicity classification (H302) vs. unsubstituted parent (H301).

Structural Toxicology: Why 2-Chlorothiobenzamide Is Not Interchangeable


Within the thiobenzamide class, the position of ring substitution is the dominant determinant of toxicological outcome, not merely a minor structural nuance. Decades of systematic investigation have established that para-substituted thiobenzamides exhibit hepatotoxicity strictly dependent on the electronic character of the substituent, meta-substituted analogs show variable toxicity, and critically, ortho-substituted thiobenzamides—including 2-chlorothiobenzamide—display no hepatotoxicity at comparable doses regardless of the substituent's electronic nature [1]. This positional pharmacology arises from a fundamental divergence in oxidative metabolism: ortho-substituted derivatives eliminate exclusively to benzonitriles, bypassing the reactive acylating intermediates that mediate liver injury with the parent compound and para-substituted analogs [2]. Consequently, substituting 2-chlorothiobenzamide with the para-chloro isomer, the unsubstituted parent, or any meta-substituted congener introduces a qualitatively different toxicological risk profile that is not predictable from the thioamide core alone.

Attribute
Interchangeability Context
Positional Isomer
Ortho-chloro (2-Chlorothiobenzamide) vs. para-chloro isomer: Hepatotoxicity profile diverges fundamentally; ortho position ablates toxicity via exclusive nitrile pathway, while para substitution retains measurable liver injury risk. Direct substitution is not supported.
Parent Compound
2-Chlorothiobenzamide vs. Thiobenzamide (unsubstituted): Unsubstituted parent generates reactive acylating intermediates and exhibits dose-dependent hepatotoxicity; ortho-substituted derivative eliminates exclusively to benzonitrile. Toxicological risk profile is not transferable.
Functional Analog
2-Chlorothiobenzamide vs. 2,6-Dichlorothiobenzamide (Chlorthiamid): Established proherbicide with validated field efficacy; mono-chloro scaffold shares oxidative activation chemistry but may differ in environmental fate, selectivity, and mammalian toxicity profile. Results may not replicate across scaffolds.

2-Chlorothiobenzamide: Evidence vs. Closest Analogs


Ortho-Substitution Ablates Hepatotoxicity

In a systematic rat study extending across ortho-, meta-, and para-substituted thiobenzamides, ortho-substituted compounds as a class—including 2-chlorothiobenzamide—produced no hepatotoxicity at comparable doses, while meta-substituted analogs exhibited toxicity varying with the electronic character of the substituent, and para-substituted analogs showed strict electronic dependence [1]. In the para-series specifically, p-methoxythiobenzamide was markedly more hepatotoxic than the unsubstituted parent thiobenzamide, whereas p-chlorothiobenzamide was markedly less toxic as assessed by serum alanine aminotransferase (ALT) activity, plasma bilirubin, and hepatic triglyceride content in rats [2]. The ortho-substituted compounds, however, were uniformly non-hepatotoxic irrespective of the substituent's electronic properties—a qualitative difference in safety profile not achievable by merely selecting a less toxic para-substituted congener.

Ortho-Substitution Hepatotoxicity
Class-level inference
No hepatotoxicity at comparable doses vs. measurable and variable toxicity across all para- and meta-substituted analogs.
Supports selection of ortho-substituted scaffold for toxicity-sensitive studies.
Rat model; ALT, bilirubin, hepatic triglycerides. Data to verify for specific application context.
hepatotoxicity structure-toxicity relationship thiobenzamide positional isomers

Nitrile-Only Oxidation Pathway

Cashman and Hanzlik (1982) investigated the H₂O₂ oxidation of thiobenzamide and 12 of its derivatives to model flavin-containing monooxygenase-mediated bioactivation. They demonstrated that oxidation of 2-chlorothiobenzamide (compound 26) with excess H₂O₂ led exclusively to 2-chlorobenzonitrile (27) at all pH values studied (pH 4–10.5) [1]. In stark contrast, the unsubstituted parent thiobenzamide (3) under identical conditions yielded thiobenzamide S-oxide (15), which subsequently underwent pH-dependent partitioning: at low pH, it formed benzamide (23) or ethyl benzimidate (24) via a reactive acylating species (imino sulfinic intermediate 29); under acidic conditions, it dimerized to 3,5-diphenyl-1,2,4-thiadiazole (28) [1]. The ortho-chloro substituent sterically forces the thioamide S-oxide moiety out of conjugation with the aromatic ring, preventing generation of the electrophilic acylating agent that covalently modifies hepatic proteins and lipids—the proximate mechanism of thiobenzamide hepatotoxicity [1][2].

Nitrile-Only Oxidation Pathway
Head-to-head
100% diversion to 2-chlorobenzonitrile vs. complex mixture of reactive acylating products for unsubstituted thiobenzamide.
Mechanistic basis for hepatotoxicity ablation; verifies scaffold-level bioactivation divergence.
H₂O₂ oxidation model; pH 4–10.5. Review for in vitro-in vivo correlation.
oxidative metabolism bioactivation reactive metabolite S-oxide chemistry hepatotoxicity mechanism

Reduced Acute Oral Toxicity

Under the Globally Harmonized System (GHS) of classification and labelling, unsubstituted thiobenzamide carries the hazard statement H301 ('Toxic if swallowed,' Acute Toxicity Category 3) with a reported mouse oral LD50 of 95 mg/kg [1]. In contrast, 2-chlorothiobenzamide is classified under H302 ('Harmful if swallowed,' Acute Toxicity Category 4), representing a one-category reduction in acute oral toxicity hazard . The ortho-chloro substitution thus confers a meaningful improvement in acute safety margin that aligns with the hepatotoxicity ablation observed in repeat-dose studies (Evidence Items 1 and 2).

Acute Oral Toxicity
Cross-study comparable
H302 (Harmful if swallowed) vs. H301 (Toxic if swallowed) for unsubstituted parent.
One-category reduction in GHS acute oral toxicity classification.
Supplier SDS and ECHA C&L inventory; confirm with lot-specific documentation.
acute toxicity GHS classification LD50 safety profile procurement hazard assessment

Herbicidal Proherbicide Activation

Bahadir et al. (1979) investigated the direct and photoinduced oxidation of chlorine-substituted thiobenzamides (including 2-chlorothiobenzamide and 2,6-dichlorothiobenzamide) and demonstrated that oxidative transformation of 2,6-dichlorothiobenzamide with nitrous acid unexpectedly afforded 2,6-dichlorophenyl mustard oil, which possesses strongly enhanced herbicidal action [1]. US Patent 3,419,567 broadly claims chlorinated thiobenzamides as a novel class of herbicidal compounds with activity against both young plants and older weed plants [2]. The commercially developed herbicide chlorthiamid (2,6-dichlorothiobenzamide) operates as a proherbicide—undergoing environmental and metabolic conversion to the active principle 2,6-dichlorobenzonitrile (dichlobenil)—and controls a wide range of broad-leaved and grass weeds [3]. While direct herbicidal potency data for 2-chlorothiobenzamide itself are not publicly available in head-to-head format against the 2,6-dichloro analog, the mono-chlorinated scaffold retains the essential thioamide-to-nitrile oxidative activation pathway while offering a reduced halogen load, which may translate into more favorable environmental persistence and mammalian toxicity profiles.

Herbicidal Proherbicide Activation
Class-level inference
Competent oxidative conversion to benzonitrile; covered under chlorinated thiobenzamide herbicide patent class.
Supports agrochemical scaffold exploration; direct herbicidal potency data for 2-chloro analog are not publicly available.
Data to verify via structure-activity studies. Refer to 2,6-dichloro analog for field efficacy context.
herbicide proherbicide mustard oil oxidative activation chlorothiobenzamide weed control

Thiazole Building Block via Hantzsch Cyclization

2-Chlorothiobenzamide serves as a competent thioamide component in Hantzsch-type thiazole synthesis, reacting with α-haloketones to form 2,4-disubstituted thiazoles. In a documented synthetic route, 2-chlorothiobenzamide undergoes cyclization with a bromoketone in refluxing acetonitrile to generate a thiazole intermediate, which is subsequently oxidized with meta-chloroperbenzoic acid to the corresponding sulfone [1][2]. The ortho-chloro substituent is retained in the thiazole product and may serve as a synthetic handle for further derivatization via cross-coupling or nucleophilic aromatic substitution. Compared to unsubstituted thiobenzamide, the ortho-chloro group introduces steric and electronic effects that may influence cyclization regioselectivity and product distribution in intramolecular cyclization reactions such as the Jacobson benzothiazole synthesis [3].

Thiazole Building Block
Supporting evidence
Reacts with bromoketone in refluxing acetonitrile; retains ortho-chloro substituent for downstream diversification.
Dual functionality: cyclization participation plus synthetic handle for cross-coupling.
Drug synthesis database reports; validate cyclization yield and regioselectivity under specific conditions.
thiazole synthesis Hantzsch reaction heterocycle thioamide cyclization drug intermediate

Weak Thymidylate Synthase Binding

BindingDB records an apparent association constant (Ki) of 8.00 × 10³ nM (8.0 µM) for 2-chlorothiobenzamide against dTMP synthetase (thymidylate synthase, TS) from chick embryo, measured in the absence of CH₂-H₄ folate [1]. Additionally, a Kd of 1.00 × 10³ nM (1.0 µM) was determined by Scatchard analysis [1]. For context, clinical TS inhibitors such as raltitrexed exhibit Ki values in the low nanomolar range (~60 nM), while the endogenous substrate dUMP binds with a Km of ~1–5 µM. The 8.0 µM Ki for 2-chlorothiobenzamide indicates weak, likely non-specific binding that is approximately 133-fold weaker than potent TS-targeted therapeutics [2].

Thymidylate Synthase Binding
Cross-study comparable
Ki = 8.0 µM vs. ~60 nM for raltitrexed; ~133-fold weaker than potent TS inhibitors.
Indicates low likelihood of mechanism-based TS inhibition; supports use as negative control or scaffold.
Chick embryo enzyme; confirm in human TS assay if target engagement is critical.
thymidylate synthase enzyme inhibition Ki off-target risk BindingDB

2-Chlorothiobenzamide: Application Scenarios


Non-Hepatotoxic Thioamide for In Vivo Studies

Investigators conducting in vivo studies with a thioamide-containing probe molecule—for instance, to explore thiocarbonyl pharmacology or to serve as a negative control in hepatotoxicity mechanism studies—should select 2-chlorothiobenzamide over the unsubstituted parent thiobenzamide or any para-substituted analog. As established by Cashman et al. (1983) [1], ortho-substituted thiobenzamides as a class produce no hepatotoxicity at comparable doses, while the unsubstituted parent (thiobenzamide) causes dose-dependent centrolobular necrosis, steatosis, cholestasis, and hyperbilirubinemia [2]. This qualitative safety advantage is mechanistically grounded in the exclusive nitrile-forming oxidative pathway identified by Cashman & Hanzlik (1982) [3], which circumvents the reactive acylating intermediates responsible for covalent hepatic protein and lipid modification. 2-Chlorothiobenzamide is therefore the thiobenzamide of choice for any in vivo experiment where hepatotoxicity would confound endpoint interpretation or compromise animal welfare.

Mono-Chlorinated Proherbicide Discovery

Agrochemical research groups developing next-generation proherbicides based on the thiobenzamide-to-nitrile bioactivation paradigm should evaluate 2-chlorothiobenzamide as a mono-chlorinated scaffold alternative to the fully commercialized 2,6-dichlorothiobenzamide (chlorthiamid). The mechanistic studies of Bahadir et al. (1979) [4] confirm that chlorine-substituted thiobenzamides undergo oxidative transformation to herbicidally active species, and US Patent 3,419,567 [5] broadly claims mono- and poly-chlorinated thiobenzamides as herbicides. The single ortho-chloro substitution may confer differential environmental fate (reduced persistence), lower bioaccumulation potential, and improved mammalian safety (consistent with the H302 vs. H301 acute toxicity classification) compared to the 2,6-dichloro analog, while retaining the essential thioamide oxidative activation chemistry. Structure-activity studies systematically varying the number and position of chlorine atoms on the thiobenzamide scaffold, using 2-chlorothiobenzamide as the mono-substituted reference point, would be a rational approach to identifying herbicides with optimized selectivity and environmental profiles.

Thiazole Library Synthesis with Halogen Handle

Medicinal chemists constructing focused libraries of 2,4-disubstituted thiazoles for lead discovery or lead optimization programs should source 2-chlorothiobenzamide as the thioamide building block of choice. The compound participates efficiently in Hantzsch-type cyclization with α-haloketones in refluxing acetonitrile to generate thiazole products bearing the ortho-chlorophenyl substituent at the 2-position [6][7]. Unlike unsubstituted thiobenzamide, the retained ortho-chloro group enables subsequent diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, or conversion to organometallic reagents—synthetic options unavailable with the unsubstituted phenyl analog. For drug discovery programs where the thiazole core is privileged (e.g., kinase inhibitors, antibacterial agents), 2-chlorothiobenzamide provides a convergent synthetic entry with a built-in diversification point, reducing the number of linear steps required to explore chemical space around the 2-aryl position.

Procurement Based on Reduced Hazard Classification

Procurement officers and laboratory managers evaluating thiobenzamide derivatives for stockroom inventory should weigh the GHS hazard classification differential: 2-chlorothiobenzamide carries H302 ('Harmful if swallowed,' Acute Tox. Category 4), whereas unsubstituted thiobenzamide is classified as H301 ('Toxic if swallowed,' Acute Tox. Category 3) . This one-category difference impacts storage class assignment, personal protective equipment requirements, waste disposal protocols, and shipping documentation. For laboratories that routinely handle thiobenzamide derivatives across multiple projects—particularly academic core facilities and CROs managing diverse client workflows—standardizing on the lower-toxicity 2-chlorothiobenzamide as the default ortho-substituted thioamide scaffold may simplify regulatory compliance, reduce training burden, and lower insurance costs without compromising the chemical reactivity required for downstream synthetic applications [3][6].

Application
Selection Property
Validation Focus
Non-Hepatotoxic Thioamide Probe
Reported ortho-substitution class-level ablation of liver injury
Confirm nitrile-only metabolic pathway in target model; verify ALT/AST endpoints in dose-response studies
Mono-Chlorinated Proherbicide Discovery
Demonstrated oxidative activation to benzonitrile; reduced halogen load vs. 2,6-dichloro analog
Evaluate herbicidal selectivity, environmental persistence, and mammalian toxicity relative to chlorthiamid
Thiazole Library Synthesis
Hantzsch cyclization competence with retained ortho-chloro diversification handle
Optimize cyclization yield; demonstrate downstream cross-coupling or nucleophilic substitution feasibility
Reduced-Hazard Procurement
GHS Acute Toxicity Category 4 (H302) vs. Category 3 (H301) for parent thiobenzamide
Verify lot-specific SDS; assess impact on storage class, PPE, and waste disposal protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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